molecular formula C12H10N2O3S B3054380 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- CAS No. 60045-61-6

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-

Cat. No.: B3054380
CAS No.: 60045-61-6
M. Wt: 262.29 g/mol
InChI Key: ZTXJEYAMFKSOIY-UHFFFAOYSA-N
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Description

The compound 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- is a thiobarbiturate derivative characterized by a pyrimidinedione core with a thioxo group at position 2 and a (4-methoxyphenyl)methylene substituent at position 3.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-8-4-2-7(3-5-8)6-9-10(15)13-12(18)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXJEYAMFKSOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208773
Record name 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-
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Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60045-61-6
Record name 5-(4-Methoxybenzylidene)thiobarbituric acid
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Record name 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-
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Record name 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-
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Record name 5-ANISYLIDENE-2-THIOBARBITURIC ACID
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Biological Activity

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C12H10N2O3S
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 677067

Biological Activities

The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that pyrimidinedione derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed considerable activity against both gram-positive and gram-negative bacteria, suggesting that the thioxo group enhances this effect .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

2. Anticancer Properties

Pyrimidinedione derivatives have been evaluated for their anticancer potential. For instance, a derivative was tested against the A431 vulvar epidermal carcinoma cell line and exhibited significant inhibition of cell proliferation and migration . The mechanism appears to involve the induction of apoptosis in cancer cells.

3. Anti-inflammatory Effects

In vivo studies have shown that pyrimidinedione compounds can reduce inflammation markers in animal models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of 4,6(1H,5H)-Pyrimidinedione derivatives are still being elucidated. However, several pathways have been identified:

  • Enzyme Inhibition : Some studies suggest that these compounds act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR) and angiotensin-converting enzyme (ACE), which are critical in cancer progression and hypertension management respectively .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of these compounds may also play a role in their biological activities by modulating ROS levels within cells, thereby influencing cell survival and apoptosis .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrimidinedione derivatives showed promising results against various bacterial strains. The findings indicated that modifications to the methylene group significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on A431 cells revealed that treatment with specific pyrimidinedione derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptosis rates in treated cells compared to controls.

Scientific Research Applications

Pharmaceutical Applications

One of the primary areas of research for this compound is its potential use in pharmaceuticals. Studies have indicated that derivatives of pyrimidinediones exhibit significant biological activities, including:

  • Antitumor Activity : Research has shown that certain pyrimidinedione derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds similar to 4,6(1H,5H)-Pyrimidinedione have been investigated for their ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial effects against various pathogens. Studies suggest that modifications to the pyrimidinedione structure can enhance its efficacy against bacterial strains .

Agricultural Uses

The compound's properties have led to investigations into its application as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in ways that can disrupt the growth of unwanted plants or pests, making it a candidate for development in agricultural chemistry .

Chemical Synthesis

In synthetic organic chemistry, 4,6(1H,5H)-Pyrimidinedione serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions (such as nucleophilic substitutions) makes it valuable in the development of new compounds with desired properties .

Research and Development

The compound is also used in academic research to explore new synthetic pathways and chemical reactions. Its unique structural features provide a platform for studying reaction mechanisms and developing new synthetic methodologies .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of a pyrimidinedione derivative on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study highlights the potential of pyrimidinediones in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of various pyrimidinedione derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that some derivatives exhibited potent inhibitory effects, suggesting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name/ID Substituent at C-5 Molecular Formula Melting Point (°C) Key Properties/Applications References
Target Compound (4-Methoxyphenyl)methylene Not explicitly provided N/A Inferred: Moderate lipophilicity, potential for H-bonding via methoxy group
5-(3-Hydroxybenzylidene) derivative (3-Hydroxyphenyl)methylene C₁₁H₈N₂O₃S N/A Higher polarity due to -OH; possible antioxidant activity
4′e () (4-Methoxyphenyl)hydrazono C₁₁H₁₀N₄O₂S 280–282 Red powder; 77% yield; catalyst-free synthesis
Thiopental sodium () 5-Ethyl, 5-(1-methylbutyl) C₁₁H₁₇N₂O₂SNa N/A Anesthetic; sodium salt enhances water solubility
UCF101 () (5-(2-Nitrophenyl)furyl)methylene C₂₁H₁₇N₃O₅S N/A Omi/HtrA2 inhibitor; high molecular weight (495.51 g/mol)

Key Observations:

  • Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., nitro in UCF101) or polar groups (e.g., hydroxyl in ). This affects reactivity and interaction with biological targets .
  • Melting Points: Hydrazono derivatives (e.g., 4′e) exhibit high melting points (>280°C), suggesting strong intermolecular interactions, likely due to hydrogen bonding from hydrazone groups .
  • Solubility: Thiopental’s sodium salt form () demonstrates how ionic derivatives improve aqueous solubility, whereas the target compound’s methoxyphenyl group may favor moderate solubility in organic solvents .

Preparation Methods

Chalcone Intermediate Formation

The synthesis begins with the preparation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone), formed via Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetophenone under alkaline conditions. This intermediate’s α,β-unsaturated ketone moiety is critical for subsequent cyclization.

Cyclocondensation Reaction

The chalcone reacts with thiourea in ethanol under reflux (78°C, 8–12 hours) in the presence of potassium hydroxide (KOH) to yield the target compound. The mechanism involves nucleophilic attack by the thiourea sulfur at the β-carbon of the chalcone, followed by cyclization and dehydration (Fig. 1).

Reaction Conditions

  • Molar Ratio : Chalcone : thiourea = 1 : 1.2
  • Solvent : Ethanol (50 mL/mmol)
  • Catalyst : KOH (10 mol%)
  • Yield : 70–75%

Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly reduces reaction time. A mixture of chalcone (1.0 mmol), thiourea (1.2 mmol), and KOH (0.1 mmol) in ethanol is irradiated at 300 W for 15–20 minutes. This method achieves a 92% yield due to uniform heating and enhanced reaction kinetics.

Comparative Analysis

Parameter Conventional Method Microwave Method
Time 8–12 hours 15–20 minutes
Yield 70–75% 85–92%
Energy Consumption High Low

Functionalization and Derivatization

Bromination at the 5-Position

Post-synthesis bromination using bromine in acetic acid (90–95°C, 3 hours) introduces a bromine atom at the 5-position of the pyrimidinedione core. This step is critical for further nucleophilic substitutions (e.g., coupling with amines or thiols).

Conditions

  • Reagent : Bromine (2.2 equiv)
  • Solvent : Acetic acid
  • Temperature : 90–95°C
  • Yield : 65–70%

Nucleophilic Substitution Reactions

The 5-bromo derivative reacts with sodium methoxide (NaOMe) in methanol to form 5-methoxy analogs. Similarly, treatment with hydrazine hydrate yields pyrazoline derivatives, expanding the compound’s utility in drug discovery.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3362 (N–H), 2217 (C≡N), 1746 (C=O), 1272 (C=S)
  • ¹H NMR (DMSO-d₆, δ ppm) : 3.70 (s, OCH₃), 6.90–8.20 (m, aromatic H), 10.50 (s, NH)
  • Mass Spec (EI) : m/z 580 ([M]⁺)

X-ray Crystallography

Crystal structure analysis confirms the Z-configuration of the 4-methoxyphenylmethylene group and planar geometry of the pyrimidinedione ring.

Challenges and Optimization Strategies

Purification Difficulties

Column chromatography (silica gel, CHCl₃/CH₃CN gradient) is required to separate byproducts like tetrabromo derivatives. Recrystallization from DMF/water improves purity (>98%).

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate isolation. Ethanol strikes a balance between solubility and ease of purification.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of parameters such as solvent systems, temperature, and stoichiometry. For example:

  • Solvent Selection: A mixture of DMF and acetic acid (5:10 mL ratio) under reflux for 2 hours has been shown to enhance cyclization efficiency in analogous thiazolidinone syntheses .
  • Catalysts: Sodium acetate (0.02 mol) acts as a base to deprotonate intermediates, accelerating nucleophilic substitution.
  • Workup: Recrystallization from DMF-ethanol mixtures improves purity by removing unreacted starting materials.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves tautomeric forms and confirms the (Z)-configuration of the 4-methoxyphenylmethylene group, as demonstrated in structurally similar dihydropyrimidinediones .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR can identify deshielded protons (e.g., thioxo group at δ 12–14 ppm) and aromatic splitting patterns.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 307.08 for C12_{12}H10_{10}N2_2O2_2S).

Q. How can solubility challenges in organic solvents be addressed for experimental applications?

Methodological Answer:

  • Co-solvent Systems: Use DMF:acetic acid (1:2) for dissolution during synthesis, followed by recrystallization in ethanol .
  • Derivatization: Introducing polar substituents (e.g., hydroxyl groups) on the phenyl ring enhances solubility in polar aprotic solvents, as seen in iodinated thiazolidinone analogs .

Advanced Research Questions

Q. How does tautomerism between thioxo and mercapto forms influence reactivity and biological activity?

Methodological Answer:

  • Computational Studies: Density Functional Theory (DFT) calculations can predict tautomeric stability. For example, the thioxo tautomer is often more stable due to resonance delocalization .
  • Experimental Validation: IR spectroscopy detects S-H stretches (2500–2600 cm1^{-1}) in the mercapto form, while X-ray crystallography confirms the dominant tautomer .

Q. What computational modeling approaches are suitable for predicting reaction pathways or catalytic activity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates, leveraging COMSOL Multiphysics for fluid dynamics in reactor design .
  • Docking Studies: Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by structural data from crystallography .

Q. How can researchers design derivatives to enhance bioactivity while maintaining structural integrity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro or bromo) to enhance electrophilicity, as seen in bromophenyl analogs .
  • Synthetic Routes: Introduce heterocyclic moieties (e.g., furan or pyrrole) via Knoevenagel condensation, following protocols for similar dihydropyrimidinediones .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process Control: Implement inline FTIR monitoring to detect intermediates and adjust reagent addition rates .
  • Membrane Separation: Use nanofiltration to remove low-molecular-weight impurities, as applied in fuel engineering .

Q. How can AI-driven tools optimize experimental design for novel applications?

Methodological Answer:

  • Autonomous Laboratories: AI algorithms (e.g., Bayesian optimization) can iteratively adjust reaction conditions (temperature, pH) based on real-time HPLC data .
  • Data Integration: Train models on PubChem datasets (e.g., oxidation/reduction pathways of thioxo groups) to predict novel derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-

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